N-mesityl-2-phenylacetamide N-mesityl-2-phenylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0963460
InChI: InChI=1S/C17H19NO/c1-12-9-13(2)17(14(3)10-12)18-16(19)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H,18,19)
SMILES: CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=CC=C2)C
Molecular Formula: C17H19NO
Molecular Weight: 253.34 g/mol

N-mesityl-2-phenylacetamide

CAS No.:

Cat. No.: VC0963460

Molecular Formula: C17H19NO

Molecular Weight: 253.34 g/mol

* For research use only. Not for human or veterinary use.

N-mesityl-2-phenylacetamide -

Specification

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
IUPAC Name 2-phenyl-N-(2,4,6-trimethylphenyl)acetamide
Standard InChI InChI=1S/C17H19NO/c1-12-9-13(2)17(14(3)10-12)18-16(19)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H,18,19)
Standard InChI Key OSCOIYHGLWJKME-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=CC=C2)C
Canonical SMILES CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=CC=C2)C

Introduction

Chemical Structure and Properties

N-mesityl-2-phenylacetamide consists of a phenylacetamide core with a mesityl group (2,4,6-trimethylphenyl) attached to the nitrogen atom of the amide functional group. The compound features an amide linkage between the phenylacetic acid moiety and the mesityl amine component.

Structural Components

The structure can be divided into three key components:

  • Phenylacetyl group: Derived from phenylacetic acid

  • Amide linkage: The C(=O)-N functional group

  • Mesityl group: A 2,4,6-trimethyl-substituted phenyl ring

Physical Properties

While specific data for N-mesityl-2-phenylacetamide is limited in the available research, we can estimate its properties based on related compounds. The 2-phenylacetamide core, for instance, has the following properties:

Property2-PhenylacetamideN-mesityl-2-phenylacetamide (estimated)
Molecular FormulaC₈H₉NOC₁₇H₁₉NO
Molecular Weight135.163 g/mol253.34 g/mol (calculated)
Physical AppearanceWhite crystalline solidLikely white to off-white crystalline solid
Melting Point156 °CExpected to be different due to mesityl substitution
SolubilitySlightly soluble in waterLikely less water-soluble, more soluble in organic solvents

The mesityl group would significantly increase the molecular weight and likely affect the compound's solubility, making it more lipophilic compared to simple phenylacetamide .

Synthesis Methods

General Synthetic Approach

The synthesis of N-mesityl-2-phenylacetamide can be achieved through several routes, with the most common approach being the reaction between phenylacetyl chloride and 2,4,6-trimethylaniline (mesitylamine). A general synthesis route would follow:

  • Formation of phenylacetyl chloride from phenylacetic acid

  • Reaction of the acid chloride with mesitylamine

  • Purification of the resulting amide

Detailed Synthetic Procedure

Based on analogous synthetic methods for similar compounds, a potential synthesis could involve:

  • Activation of phenylacetic acid with thionyl chloride (SOCl₂) to form phenylacetyl chloride

  • Reaction of phenylacetyl chloride with mesitylamine in the presence of a base (e.g., triethylamine) in an aprotic solvent like dichloromethane

  • Workup and purification via recrystallization or column chromatography

Similar procedures have been utilized for the preparation of related N-aryl-substituted phenylacetamides as documented in literature .

Spectroscopic Characterization

NMR Spectroscopy

Based on the structural features and data from related compounds, the expected NMR signals for N-mesityl-2-phenylacetamide would include:

¹H NMR (estimated)

  • Aromatic protons of the phenyl group: δ 7.20-7.40 ppm (multiplet)

  • Aromatic protons of the mesityl group: δ 6.80-7.00 ppm (singlet)

  • Methylene protons (-CH₂-): δ 3.60-3.80 ppm (singlet)

  • Methyl protons of mesityl group: δ 2.20-2.40 ppm (singlets)

  • NH proton: δ 7.50-8.00 ppm (broad singlet)

¹³C NMR (estimated)

  • Carbonyl carbon: δ 166-170 ppm

  • Aromatic carbons: δ 125-140 ppm

  • Methylene carbon: δ 43-45 ppm

  • Methyl carbons: δ 18-21 ppm

Mass Spectrometry

The expected molecular ion peak would be at m/z 253, corresponding to the molecular formula C₁₇H₁₉NO. Fragmentation patterns would likely show loss of the phenylacetyl group and cleavage of the amide bond.

Structural Analogs and Comparisons

Comparison with Related Compounds

Several structurally related compounds provide insight into the properties and characteristics of N-mesityl-2-phenylacetamide:

CompoundMolecular FormulaKey Structural Difference
2-PhenylacetamideC₈H₉NOLacks N-substitution
2-Fluoro-N-mesityl-2-phenylacetamideC₁₇H₁₈FNOContains α-fluoro substitution
N-(2-methylsulfanylphenyl)-2-phenylacetamideC₁₅H₁₅NOSContains methylsulfanyl group instead of mesityl

Fluorinated Derivative

The 2-fluoro-N-mesityl-2-phenylacetamide compound (documented in search result 2) is particularly relevant as it differs only by a fluorine atom at the α-position. This compound was synthesized via a reaction between 2-fluoro-N-mesityl-3-oxobutanamide and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in the presence of TBAF .

Structure-Activity Relationships

Influence of Mesityl Group

The mesityl substituent on the nitrogen atom would significantly impact the compound's properties compared to unsubstituted phenylacetamide:

  • Enhanced lipophilicity due to the three methyl groups

  • Altered hydrogen bonding capabilities of the amide NH group

  • Increased steric hindrance around the amide functionality

  • Potentially modified metabolic stability

Comparison with Pharmaceutically Active Analogs

Some phenylacetamide derivatives have shown pharmaceutical activity. For instance, the simple 2-phenylacetamide has been studied for its biological properties . The addition of the mesityl group to form N-mesityl-2-phenylacetamide would likely alter:

  • Receptor binding properties

  • Metabolic stability

  • Lipophilicity and membrane permeability

  • Protein binding characteristics

Future Research Directions

Synthesis Optimization

Further research could focus on:

  • Developing more efficient synthetic routes

  • Exploring green chemistry approaches

  • Investigating catalytic methods for preparation

Biological Activity Screening

Potential areas for biological investigation include:

  • Antimicrobial activity assessment

  • Anti-inflammatory potential

  • Enzyme inhibition studies

  • Structure-activity relationship development

Material Science Applications

The unique structural features of N-mesityl-2-phenylacetamide might be exploited in:

  • Development of novel polymeric materials

  • Creation of self-assembling systems

  • Design of new crystalline forms with specific properties

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